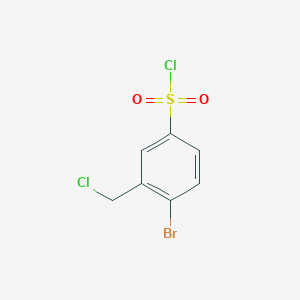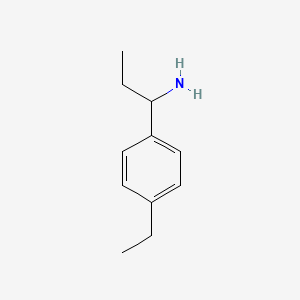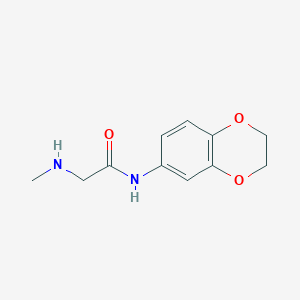![molecular formula C13H17BrN2O2S2 B13214107 tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13214107.png)
tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a benzodithiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves the following steps:
Formation of the Benzodithiazole Core: The benzodithiazole core can be synthesized through a series of reactions starting from commercially available starting materials. This often involves the bromination of a precursor compound to introduce the bromine atom at the desired position.
Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where an appropriate ethylating agent reacts with the benzodithiazole core.
Introduction of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl carbamate under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify the oxidation state of the sulfur atoms in the benzodithiazole ring.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzodithiazole derivatives can be obtained.
Oxidation and Reduction Products: These reactions can yield sulfoxides, sulfones, or reduced sulfur compounds.
Hydrolysis Products: The hydrolysis of the carbamate group yields the corresponding amine and tert-butanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations:
Biology and Medicine:
Drug Development: The compound’s structure may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry:
Materials Science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodithiazole moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the benzodithiazole moiety.
tert-Butyl (4-bromobutyl)carbamate: Another compound with a bromine atom and a tert-butyl carbamate group but with a different linker structure.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: A compound with a similar bromine and carbamate functionality but attached to a pyridine ring instead of a benzodithiazole ring.
Uniqueness: The presence of the benzodithiazole moiety in tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in the design of molecules with specific biological or material properties.
Properties
Molecular Formula |
C13H17BrN2O2S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-6-7-16-19-10-5-4-9(14)8-11(10)20-16/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
InChI Key |
PFLFDCLHMZPIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)
![2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13214070.png)


![2-[Benzyl(methyl)amino]butanoic acid](/img/structure/B13214082.png)

![5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)
![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)


